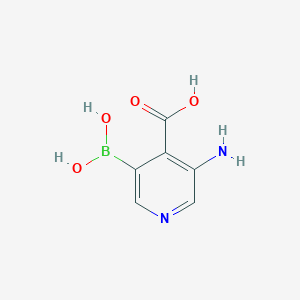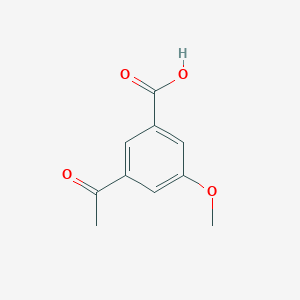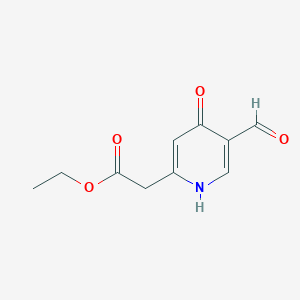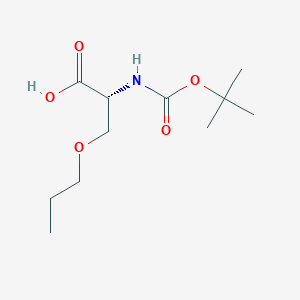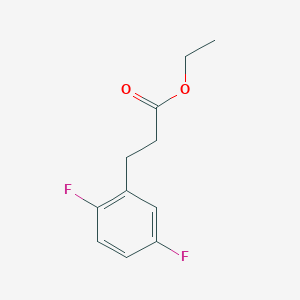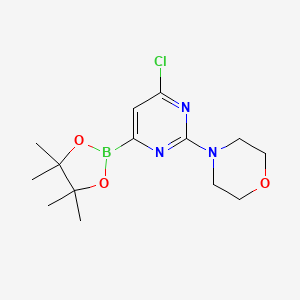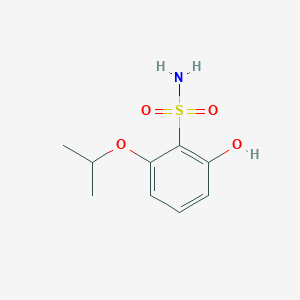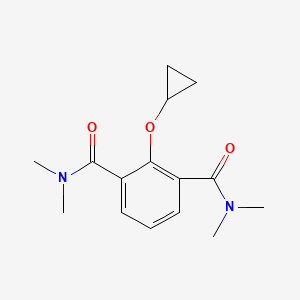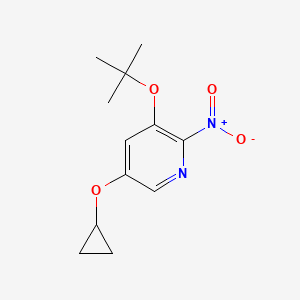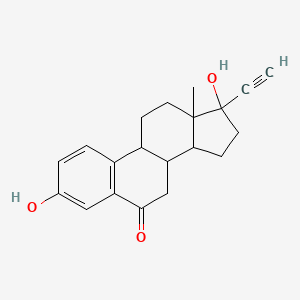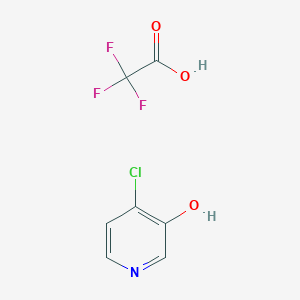
3-Hydroxy-2-(methylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(methylcarbamoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are characterized by the presence of a hydroxyl group attached to a benzene ring, along with a carboxyl group. The specific structure of this compound includes a methylcarbamoyl group, which adds unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(methylcarbamoyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halo, and other substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-2-(methylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: A well-known hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic Acid: Known for its antioxidant and antimicrobial activities.
Uniqueness
3-Hydroxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
3-hydroxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-8(12)7-5(9(13)14)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)(H,13,14) |
Clé InChI |
QCVQEMBVYUYENW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


